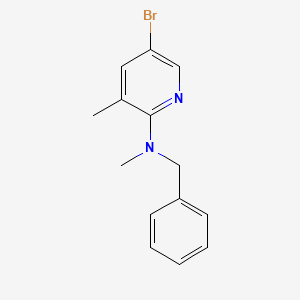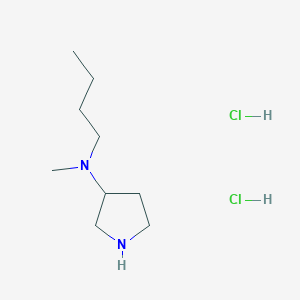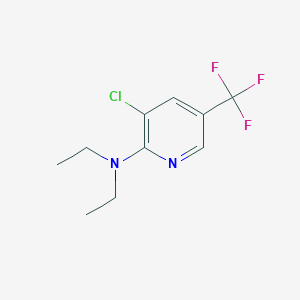
Methyl 5-fluoro-3-methyl-2-nitrobenzoate
Vue d'ensemble
Description
Methyl 5-fluoro-3-methyl-2-nitrobenzoate is a compound used in organic synthesis . It has a molecular weight of 213.17 g/mol . The compound is a pale-yellow to yellow-brown to brown solid .
Synthesis Analysis
The synthesis of this compound involves the use of concentrated H2SO4 and 5-fluoro-2-methylbenzoic acid . The mixture is cooled to -5-0°C, and SOCl2 is added drop-wise. After the addition, the mixture is heated to reflux for 16 hours .Molecular Structure Analysis
The IUPAC name for this compound is methyl 5-fluoro-2-methyl-3-nitrobenzoate . Its InChI code is 1S/C9H8FNO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3 . The compound has a topological polar surface area of 72.1 Ų .Chemical Reactions Analysis
The compound is involved in the synthesis of 6-Fluoro-4-nitroisobenzofuran-1 (3H)-one . More detailed information about its chemical reactions could not be found in the available resources.Physical And Chemical Properties Analysis
The compound has a molecular weight of 213.16 g/mol . It has a computed XLogP3-AA value of 2.1 , indicating its lipophilicity. The compound has no hydrogen bond donors but has five hydrogen bond acceptors . It has two rotatable bonds . The compound is a pale-yellow to yellow-brown to brown solid .Applications De Recherche Scientifique
Synthesis and Application in Drug Development
Synthesis Methodologies : Research into the synthesis of complex fluorinated molecules, such as 2-Fluoro-4-bromobiphenyl and 5,5′-Methylene-bis(benzotriazole), shows the interest in developing efficient methods for preparing compounds that are valuable for pharmaceutical applications. These studies highlight the challenges and solutions in synthesizing fluorinated compounds, which are relevant due to their pharmacological properties (Qiu et al., 2009); (Gu et al., 2009).
Applications in Cancer Research : Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have been extensively studied for their use in cancer chemotherapy. Research on the chemistry of fluorinated pyrimidines provides insight into their synthesis, mechanism of action, and applications in personalized medicine. This includes studies on their metabolic pathways, mechanisms by which they inhibit cancer cell growth, and the development of new formulations or prodrugs to improve their efficacy and reduce toxicity (Gmeiner, 2020).
Environmental Impact and Analysis
Occurrence and Fate in Aquatic Environments : Studies on the occurrence, fate, and behavior of parabens in aquatic environments provide a framework for understanding the environmental impact of various chemical compounds, including those with fluorine substituents. These studies assess how such compounds persist in the environment, their biodegradability, and potential effects on aquatic life (Haman et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of Methyl 5-fluoro-3-methyl-2-nitrobenzoate are currently unknown. This compound is used in organic synthesis
Biochemical Pathways
It is used in the synthesis of 6-Fluoro-4-nitroisobenzofuran-1 (3H)-one , which suggests it may be involved in nitrobenzofuran synthesis pathways.
Pharmacokinetics
The compound is slightly soluble in water and soluble in dimethyl sulfoxide and acetone , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Its solubility in different solvents suggests that the compound’s action may be influenced by the solvent environment.
Propriétés
IUPAC Name |
methyl 5-fluoro-3-methyl-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5-3-6(10)4-7(9(12)15-2)8(5)11(13)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTXULHKYAMECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696995 | |
| Record name | Methyl 5-fluoro-3-methyl-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952479-97-9 | |
| Record name | Methyl 5-fluoro-3-methyl-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424123.png)
![5,6-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424124.png)

![N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine](/img/structure/B1424128.png)

![N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B1424131.png)
![2-Methyl-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B1424134.png)

![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424138.png)
![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1424139.png)